2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine
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Overview
Description
2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine is a synthetic organic compound that features a chloro-substituted phenylamine core with a difluoro-piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from a chlorobenzene derivative, nitration followed by reduction can introduce the amine group.
Piperidine Substitution: The difluoro-piperidine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine moieties.
Reduction: Reduction reactions could target the sulfonyl group or any nitro intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted phenylamines, sulfonamides, and piperidine derivatives.
Scientific Research Applications
2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine may be explored for:
Medicinal Chemistry: As a potential inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: Studying its effects on cellular processes and signaling pathways.
Industrial Applications: As an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-benzamide
- 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-aniline
- 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenol
Uniqueness
The unique combination of the chloro, difluoro-piperidine, and sulfonyl groups in 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine may confer distinct chemical properties, such as increased stability, specific binding affinity, or unique reactivity, compared to similar compounds.
Properties
IUPAC Name |
2-chloro-5-(4,4-difluoropiperidin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2N2O2S/c12-9-2-1-8(7-10(9)15)19(17,18)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKYHRGXVOTRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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